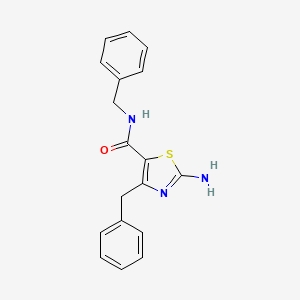
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a piperidinylsulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiophene derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOX, the compound prevents the formation of these cross-links, thereby reducing the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide: This compound is unique due to its specific substitution pattern and its potent inhibitory activity against LOX.
Other LOX Inhibitors: Compounds such as beta-aminopropionitrile (BAPN) and PXS-5153A are also known LOX inhibitors but differ in their chemical structure and potency.
Uniqueness
This compound stands out due to its high selectivity and potency as a LOX inhibitor, as well as its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
Propriétés
Formule moléculaire |
C17H17ClN2O4S2 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
4-chloro-N-[[5-(4-oxopiperidin-1-yl)sulfonylthiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-13-3-1-12(2-4-13)17(22)19-11-15-5-6-16(25-15)26(23,24)20-9-7-14(21)8-10-20/h1-6H,7-11H2,(H,19,22) |
Clé InChI |
YXYZWXRBHIBALW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)








![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol](/img/structure/B8368591.png)

![1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride](/img/structure/B8368603.png)
![(trans)-1-[(benzyloxy)carbonyl]-4-cyclohexyl-L-proline](/img/structure/B8368617.png)

